Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate
Description
Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate (CAS: 70974-12-8) is a fluorinated organic compound characterized by a prop-2-enoate ester backbone substituted at the 2-position with a hydroxymethyl group and a 3,4-difluorophenyl moiety. The compound’s structure combines a reactive α,β-unsaturated ester with fluorine substituents, which influence its electronic properties and lipophilicity, and a hydroxymethyl group capable of hydrogen bonding. The compound is commercially available from multiple suppliers, as indicated by its synonyms and procurement details .
Properties
IUPAC Name |
methyl 2-[(3,4-difluorophenyl)-hydroxymethyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-6(11(15)16-2)10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISCTUFLCNKUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate (CAS Number: 1019127-48-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluorophenyl group, which is known for enhancing biological activity through various mechanisms.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing difluorophenyl groups have been shown to inhibit key signaling pathways involved in cancer cell proliferation. A study demonstrated that such derivatives effectively inhibited the growth of various cancer cell lines, including breast and prostate cancers .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. A related compound was found to possess activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory conditions .
Case Studies
- Antitumor Efficacy : In a recent study, this compound was tested on human breast cancer cells. Results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. The compound was effective in inducing apoptosis in cancer cells while sparing normal cells .
- Antimicrobial Testing : A series of tests evaluated the antimicrobial efficacy of this compound against common pathogens. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains, indicating its potential as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate has been investigated for its potential therapeutic properties. The difluorophenyl group is known to enhance the bioactivity of compounds, making them suitable candidates for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Material Science
The compound's unique structure allows it to be utilized in polymer synthesis. Its ability to undergo polymerization makes it a candidate for creating advanced materials with desirable mechanical properties.
Application Example: Coatings and Adhesives
this compound can be used as a monomer in the production of coatings and adhesives. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it suitable for industrial applications .
Comparison with Similar Compounds
Table 1: Comparative Data for this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| This compound (Target Compound) | 70974-12-8 | ~C${11}$H${10}$F$2$O$3$* | ~229* | 3,4-Difluorophenyl, hydroxymethyl | Moderate fluorination, H-bonding capability |
| Methyl 2-(3,4-dichlorophenyl)prop-2-enoate | 1254365-78-0 | C${10}$H$8$Cl$2$O$2$ | 231.08 | 3,4-Dichlorophenyl | Higher lipophilicity (Cl vs. F), no H-bonding |
| Methyl 2-[hydroxy(2,3,4,5,6-pentafluorophenyl)methyl]prop-2-enoate | Not Provided | C${11}$H$7$F$5$O$3$ | 282.16 | 2,3,4,5,6-Pentafluorophenyl, hydroxymethyl | Enhanced lipophilicity, steric hindrance |
| Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate | 1147391-90-9 | C${16}$H${17}$ClO$_3$ | 292.75 | Chloro-dihydronaphthalenyl, ethyl ester | Bulkier aromatic system, slower ester hydrolysis |
Key Comparisons
Fluorination Patterns
Ester Group Variations
Hydroxy Group Impact
- The hydroxymethyl group in the target compound enables hydrogen bonding, improving solubility and interaction with polar substrates.
Perfluorinated Sulfonyl Analogues
- Compounds like 2-[Methyl(undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate () feature long perfluoroalkyl chains, conferring extreme hydrophobicity and chemical inertness. These properties are distinct from the target compound’s balance of fluorination and polarity .
Preparation Methods
General Synthetic Strategy
The compound is typically synthesized via the nucleophilic addition of 3,4-difluorobenzaldehyde to a hydroxy-substituted prop-2-enoic acid derivative, followed by esterification to yield the methyl ester. This approach leverages the electrophilic nature of the aldehyde carbonyl and the nucleophilicity of the hydroxy-substituted alkene derivative.
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- 3,4-Difluorobenzaldehyde (aromatic aldehyde with fluorine substitution)
- Hydroxy-substituted prop-2-enoic acid derivative (often methacrylic acid or its esters)
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- Acidic or basic catalysis to facilitate the addition and esterification
- Controlled temperature to optimize yield and stereochemical purity
- Use of solvents compatible with both reactants (e.g., polar aprotic solvents)
This method is supported by documented synthetic routes in chemical catalogs and research literature, highlighting its reproducibility and efficiency.
Detailed Preparation Method
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1. Nucleophilic Addition | 3,4-Difluorobenzaldehyde reacts with hydroxy-substituted prop-2-enoic acid derivative | Acidic or basic catalysis, room temperature to mild heating (25–60°C) | Formation of hydroxy-substituted intermediate with difluorophenyl moiety |
| 2. Esterification | Conversion of the intermediate acid to methyl ester | Use of methanol and acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), reflux conditions | Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate with high purity |
| 3. Purification | Removal of impurities via recrystallization or chromatography | Solvent selection based on solubility (e.g., ethyl acetate, hexane) | Pure target compound suitable for characterization and application |
Reaction Mechanism Insights
- The aldehyde carbonyl carbon in 3,4-difluorobenzaldehyde is electrophilic and susceptible to nucleophilic attack by the hydroxy group of the prop-2-enoic acid derivative.
- The reaction proceeds via a hemiacetal intermediate, which under catalytic conditions rearranges and stabilizes to form the hydroxy-substituted methacrylate ester.
- The presence of fluorine atoms on the aromatic ring influences the electronic distribution, potentially affecting the reaction rate and selectivity.
- Control of pH and temperature is critical to avoid side reactions such as polymerization of the methacrylate double bond or over-esterification.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical environment of protons and carbons, verifying the presence of hydroxy, ester, and aromatic fluorine substituents.
- Mass Spectrometry (MS): Confirms molecular weight (228.19 g/mol) and molecular formula (C11H10F2O3).
- Infrared Spectroscopy (IR): Detects characteristic ester carbonyl stretches (~1735 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
- Chromatographic Purity: High-performance liquid chromatography (HPLC) ensures chemical purity and separation from by-products.
These techniques are routinely applied post-synthesis to confirm the identity and purity of the compound.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 3,4-Difluorobenzaldehyde, methacrylic acid or methyl methacrylate |
| Catalysts | Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide) |
| Solvents | Methanol, ethyl acetate, polar aprotic solvents |
| Temperature Range | 25–80°C |
| Reaction Time | Several hours (typically 4–12 h) |
| Purification Methods | Recrystallization, column chromatography |
| Yield | Generally moderate to high (60–85%) depending on conditions |
| Molecular Weight | 228.19 g/mol |
| Molecular Formula | C11H10F2O3 |
Research Findings and Optimization Notes
- The choice of catalyst and solvent significantly impacts the stereochemical outcome and yield of the synthesis.
- Basic conditions tend to favor faster reaction rates but may increase side reactions such as polymerization.
- Acidic conditions provide better control over esterification but require careful neutralization post-reaction.
- Fluorine substitution on the aromatic ring enhances the compound's stability and biological activity, making the synthesis route valuable for pharmaceutical intermediates.
- Recent studies suggest that microwave-assisted synthesis can reduce reaction times and improve yields, though this requires specialized equipment.
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate?
- Methodological Answer : The synthesis typically involves a condensation reaction between a fluorinated benzaldehyde derivative and a methyl prop-2-enoate precursor. Key steps include:
Protection of the hydroxyl group to prevent side reactions during esterification.
Michael addition of the fluorophenyl moiety to the α,β-unsaturated ester, followed by deprotection .
Purification via column chromatography or recrystallization to isolate the product.
Comparative routes for similar esters (e.g., methyl 3-(2-hydroxyphenyl)prop-2-enoate) highlight the importance of controlling stereochemistry and fluorine substitution patterns .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- HPLC/GC-MS : To quantify impurities (e.g., unreacted fluorophenyl intermediates) using reference standards (e.g., EP impurity profiles for related propanoic acid derivatives) .
- NMR Spectroscopy : H and F NMR to confirm the presence of the 3,4-difluorophenyl group and ester linkage. C NMR can verify the α,β-unsaturated system .
- X-ray crystallography : For unambiguous structural confirmation, SHELX or ORTEP-III can refine crystal structures .
Q. What analytical techniques are critical for characterizing hydrogen-bonding interactions in the solid state?
- Methodological Answer :
- Single-crystal X-ray diffraction : SHELXL refinements (SHELX suite) resolve hydrogen-bonding networks. Graph set analysis (e.g., Etter’s rules) categorizes motifs like dimers .
- FT-IR spectroscopy : Identifies O–H stretching frequencies (~3200–3500 cm) and carbonyl interactions .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational studies : DFT calculations (e.g., B3LYP/6-31G*) quantify electron-withdrawing effects of 3,4-difluorophenyl groups on the ester’s LUMO energy, affecting nucleophilic attack sites .
- Comparative reactivity assays : Compare hydrolysis rates with non-fluorinated analogs (e.g., methyl 3-(4-hydroxyphenyl)prop-2-enoate) under acidic/basic conditions .
Q. What strategies resolve contradictions in crystallographic data for stereoisomers of this compound?
- Methodological Answer :
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns from enantiomers .
- Polarized microscopy : Distinguish racemic vs. conglomerate crystallization behavior.
- Solid-state NMR : F MAS-NMR detects crystallographic inequivalence of fluorine atoms .
Q. How can computational models predict the compound’s biological activity or metabolic pathways?
- Methodological Answer :
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2C9) using AutoDock Vina. The trifluoromethyl group in analogs (e.g., methyl 2-(trifluoroacetamido)prop-2-enoate) enhances binding affinity to hydrophobic pockets .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from related esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
